1-Iodo-3,5-dinitrobenzene
Overview
Description
1-Iodo-3,5-dinitrobenzene, also known as 3,5-dinitroiodobenzene, is generally used in dyes, stains, indicators, general laboratory use, and other industrial applications . It can also be used to synthesize 1-iodo-3,5-diaminobenzene by the reduction of nitro groups . Diaminobenzenes are key intermediates in the preparation of stains and dyes .
Synthesis Analysis
1-Iodo-3,5-dinitrobenzene is synthetically prepared from thermal (iodide) and photoinduced electron-transfer catalysis in biaryl synthesis via aromatic arylations with diazonium salts . It can also be synthesized from 3,5-dinitroaniline, sulfuric acid, and sodium nitrite .Molecular Structure Analysis
The molecular formula of 1-Iodo-3,5-dinitrobenzene is C6H3IN2O4 . It has an average mass of 294.004 Da and a monoisotopic mass of 293.913727 Da .Chemical Reactions Analysis
1-Iodo-3,5-dinitrobenzene is used as a reactant in resveratrol analogs as aromatase and quinone reductase 2 inhibitors for chemoprevention of cancer .Physical And Chemical Properties Analysis
1-Iodo-3,5-dinitrobenzene has a density of 2.2±0.1 g/cm3, a boiling point of 346.0±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.7±3.0 kJ/mol and a flash point of 163.1±22.3 °C . The index of refraction is 1.700, and the molar refractivity is 52.3±0.3 cm3 .Scientific Research Applications
Crystal Packing and Molecular Interactions
1-Iodo-3,5-dinitrobenzene exhibits unique crystal packing characteristics due to the interactions between iodine and nitro groups. Merz (2003) discovered that in 1-iodo-3,5-dinitrobenzene, the nitro groups are not exactly coplanar with the benzene ring, leading to the formation of sheets linked by NO2...NO2 interactions. This contrasts with 4-iodonitrobenzene, where more symmetrical I...NO2 intermolecular interactions are observed (Merz, 2003).
Halogen Bonding in Co-crystals
Raatikainen and Rissanen (2009) explored the polymorphism in co-crystals of 1-iodo-3,5-dinitrobenzene. Their study revealed that these co-crystals can manifest different halogen bond motifs in their polymorphic structures, influenced by the strength of the intermolecular halogen bond (Raatikainen & Rissanen, 2009).
Supramolecular Assembly
Ranganathan and Pedireddi (1998) found that 3,5-dinitrobenzoic acid forms a unique 2:1 molecular complex with 1,4-diiodobenzene, showcasing the importance of hydrogen bond interactions in directing interactions with other molecules (Ranganathan & Pedireddi, 1998).
Molecular Recognition Through Iodo-Nitro Interactions
Allen et al. (1994) investigated the crystal structures of 1,4-diiodobenzene with 1,4-dinitrobenzene and other compounds, highlighting the role of iodo-nitro bridging interactions in forming symmetrical molecular ribbons (Allen et al., 1994).
Vicarious Nucleophilic Substitution Reactions
Haglund, Hai, and Nilsson (1990) demonstrated how 1,3-dinitrobenzene reacts with iodophenols and iodomethyl phenyl sulfoxide/sulfone in the presence of copper, leading to selective vicarious nucleophilic substitution reactions (Haglund, Hai, & Nilsson, 1990).
Safety And Hazards
1-Iodo-3,5-dinitrobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard classifications for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs are the respiratory system .
Future Directions
1-Iodo-3,5-dinitrobenzene is generally used in dyes, stains, indicators, general laboratory use, and other industrial applications . It can also be used to synthesize 1-iodo-3,5-diaminobenzene by the reduction of nitro groups . Diaminobenzenes are key intermediates in the preparation of stains and dyes . Therefore, future directions could include exploring new applications in these areas.
properties
IUPAC Name |
1-iodo-3,5-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISNAASNOWRWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284273 | |
Record name | 1-Iodo-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3,5-dinitrobenzene | |
CAS RN |
6276-04-6 | |
Record name | 6276-04-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Iodo-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-3,5-dinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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